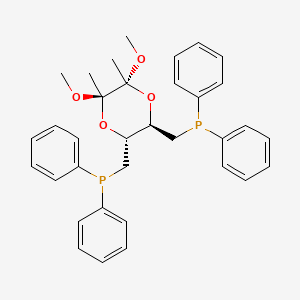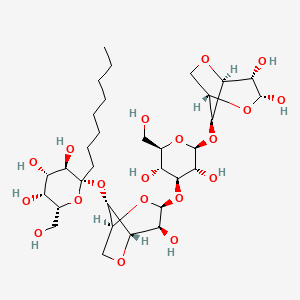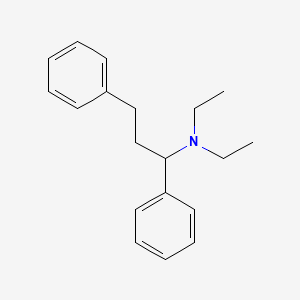![molecular formula C14H17NO3S2 B13739360 [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one is an organic compound that features a methoxyphenyl group and a morpholinylcarbothioylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reaction with morpholine to form an intermediate compound.
Thioester Formation: The intermediate is then reacted with a thioester reagent to introduce the carbothioylsulfanyl group.
Final Product: The final step involves the formation of the ethanone backbone, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and the morpholinylcarbothioylsulfanyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanone: Lacks the morpholinylcarbothioylsulfanyl group.
4-Methoxybenzaldehyde: Lacks the ethanone backbone and the morpholinylcarbothioylsulfanyl group.
Morpholine: Lacks the methoxyphenyl and ethanone groups.
Uniqueness
1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one is unique due to the presence of both the methoxyphenyl and morpholinylcarbothioylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c1-17-12-4-2-11(3-5-12)13(16)10-20-14(19)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
InChI Key |
SUDSXNDGGPMQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)






![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)


![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
